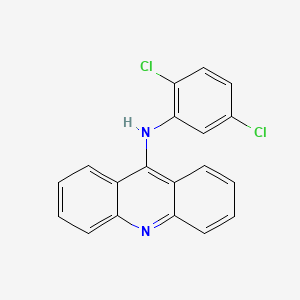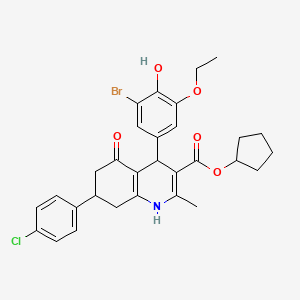![molecular formula C15H18N4O2 B15039699 (4E)-5-methyl-4-[(morpholin-4-ylamino)methylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15039699.png)
(4E)-5-methyl-4-[(morpholin-4-ylamino)methylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-METHYL-4-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrazolone core, and a phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-4-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with morpholine and formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-4-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or agrochemicals.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (4E)-3-METHYL-4-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The morpholine ring and pyrazolone core may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
Uniqueness
Compared to similar compounds, (4E)-3-METHYL-4-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the morpholine ring, in particular, distinguishes it from other pyrazolone derivatives and may contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-methyl-4-[(E)-morpholin-4-yliminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N4O2/c1-12-14(11-16-18-7-9-21-10-8-18)15(20)19(17-12)13-5-3-2-4-6-13/h2-6,11,17H,7-10H2,1H3/b16-11+ |
InChI Key |
LEWJMDFTEPLWPQ-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/N3CCOCC3 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B15039619.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039636.png)
![methyl 4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15039642.png)
![N'-[(E)-2-pyridinylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B15039647.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15039665.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-[(2E)-4-methyl-4-phenylpentan-2-ylidene]acetohydrazide](/img/structure/B15039677.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15039682.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15039691.png)
![(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B15039703.png)
![4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B15039714.png)
![Ethyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15039715.png)
